

experimental setup for reactions involving 2-Chloro-4-methylnicotinamide

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Compound of Interest

Compound Name: 2-Chloro-4-methylnicotinamide

Cat. No.: B173536

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Application Notes and Protocols: 2-Chloro-4-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential applications of **2-Chloro-4-methylnicotinamide**, a key heterocyclic building block. Detailed protocols for its synthesis and subsequent functionalization through common and powerful chemical transformations are provided, alongside its relevance in the context of modern drug discovery.

Introduction

2-Chloro-4-methylnicotinamide (CAS: 152362-01-1) is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. The presence of a reactive chlorine atom at the 2-position, ortho to the ring nitrogen, makes it an excellent substrate for a variety of cross-coupling and substitution reactions. This reactivity, combined with the other functional groups on the pyridine ring, allows for the strategic introduction of molecular complexity, making it a valuable scaffold in the development of agrochemicals and pharmaceuticals. Notably, nicotinamide derivatives are being explored as inhibitors of key biological targets, including enzymes involved in DNA repair, highlighting the importance of this chemical motif in medicinal chemistry.

Applications in Drug Discovery

The nicotinamide core is a "privileged" structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. Derivatives of **2-Chloro-4-methylnicotinamide** are particularly relevant in the discovery of enzyme inhibitors.

Inhibition of ALKBH2 DNA Demethylase: AlkB homolog 2 (ALKBH2) is an Fe(II) and α -ketoglutarate-dependent dioxygenase that plays a crucial role in DNA repair by reversing alkylation damage, such as 1-methyladenine and 3-methylcytosine.[1] ALKBH2 is often overexpressed in various cancers, and its activity contributes to tumor resistance to alkylating chemotherapeutic agents. Small molecule inhibitors of ALKBH2 are therefore sought after as potential cancer therapeutics that can sensitize tumors to treatment. Nicotinamide-based compounds have been identified as a promising starting point for the development of potent and selective ALKBH2 inhibitors. These inhibitors can potentiate the efficacy of existing cancer drugs, representing a significant area of research in oncology.

Key Experimental Protocols

Herein, we provide detailed protocols for the synthesis of **2-Chloro-4-methylnicotinamide** and its application in several key synthetic transformations.

Protocol 1: Synthesis of 2-Chloro-4-methylnicotinamide

This is a two-step procedure starting from the corresponding nitrile precursor, 2-chloro-4-methylnicotinonitrile.

Step A: Hydrolysis of 2-chloro-4-methylnicotinonitrile to 2-chloro-4-methylnicotinic acid

- Materials: 2-chloro-4-methylnicotinonitrile, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).
- Procedure:
 - To a solution of 2-chloro-4-methylnicotinonitrile in water, add an aqueous solution of sodium hydroxide.
 - Heat the reaction mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

- Cool the reaction mixture to room temperature and then acidify to pH 3-4 with concentrated hydrochloric acid.
- The resulting precipitate (2-chloro-4-methylnicotinic acid) is collected by filtration, washed with cold water, and dried under vacuum.

Step B: Amidation of 2-chloro-4-methylnicotinic acid

- Materials: 2-chloro-4-methylnicotinic acid, Thionyl Chloride (SOCl_2), Dichloromethane (DCM), Ammonium Hydroxide (NH_4OH).
- Procedure:
 - Suspend 2-chloro-4-methylnicotinic acid in anhydrous dichloromethane.
 - Add thionyl chloride dropwise at 0 °C.
 - Allow the mixture to warm to room temperature and then heat to reflux for 2 hours until a clear solution is formed.
 - Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
 - Dissolve the crude 2-chloro-4-methylnicotinoyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
 - Stir the mixture vigorously for 1-2 hours.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield **2-Chloro-4-methylnicotinamide**.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This protocol describes a general method for coupling an arylboronic acid with **2-Chloro-4-methylnicotinamide** to form a C-C bond.^[2]

- Materials: **2-Chloro-4-methylnicotinamide**, Arylboronic acid (1.5 equiv.), Pd₂(dba)₃ (2-3 mol%), Tricyclohexylphosphine (PCy₃) or similar ligand (6-9 mol%), Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) (3.0 equiv.), 1,4-Dioxane (anhydrous).
- Procedure:
 - In an oven-dried Schlenk tube, combine **2-Chloro-4-methylnicotinamide**, the arylboronic acid, and the base (e.g., K₃PO₄).
 - Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand.
 - Cap the tube with a rubber septum, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
 - Add anhydrous 1,4-dioxane via syringe.
 - Seal the tube with a Teflon screw cap and heat the reaction mixture to 100-110 °C for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
 - Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite or silica gel.
 - Wash the filtrate with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methylnicotinamide.

Protocol 3: Nucleophilic Aromatic Substitution (S_NAr) with an Amine (Representative Protocol)

The electron-deficient pyridine ring, activated by the chloro-substituent, is susceptible to nucleophilic attack.

- Materials: **2-Chloro-4-methylnicotinamide**, Primary or Secondary Amine (2.0-3.0 equiv.), N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.), Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).
- Procedure:
 - In a sealed reaction vessel, dissolve **2-Chloro-4-methylnicotinamide** in DMSO.
 - Add the desired amine and DIPEA.
 - Heat the reaction mixture to 100-140 °C for 4-18 hours. Monitor the reaction progress by LC-MS.
 - Upon completion, cool the mixture to room temperature.
 - Pour the reaction mixture into water, which may cause the product to precipitate.
 - If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
 - Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product by column chromatography or recrystallization to obtain the 2-amino-4-methylnicotinamide derivative.

Data Presentation

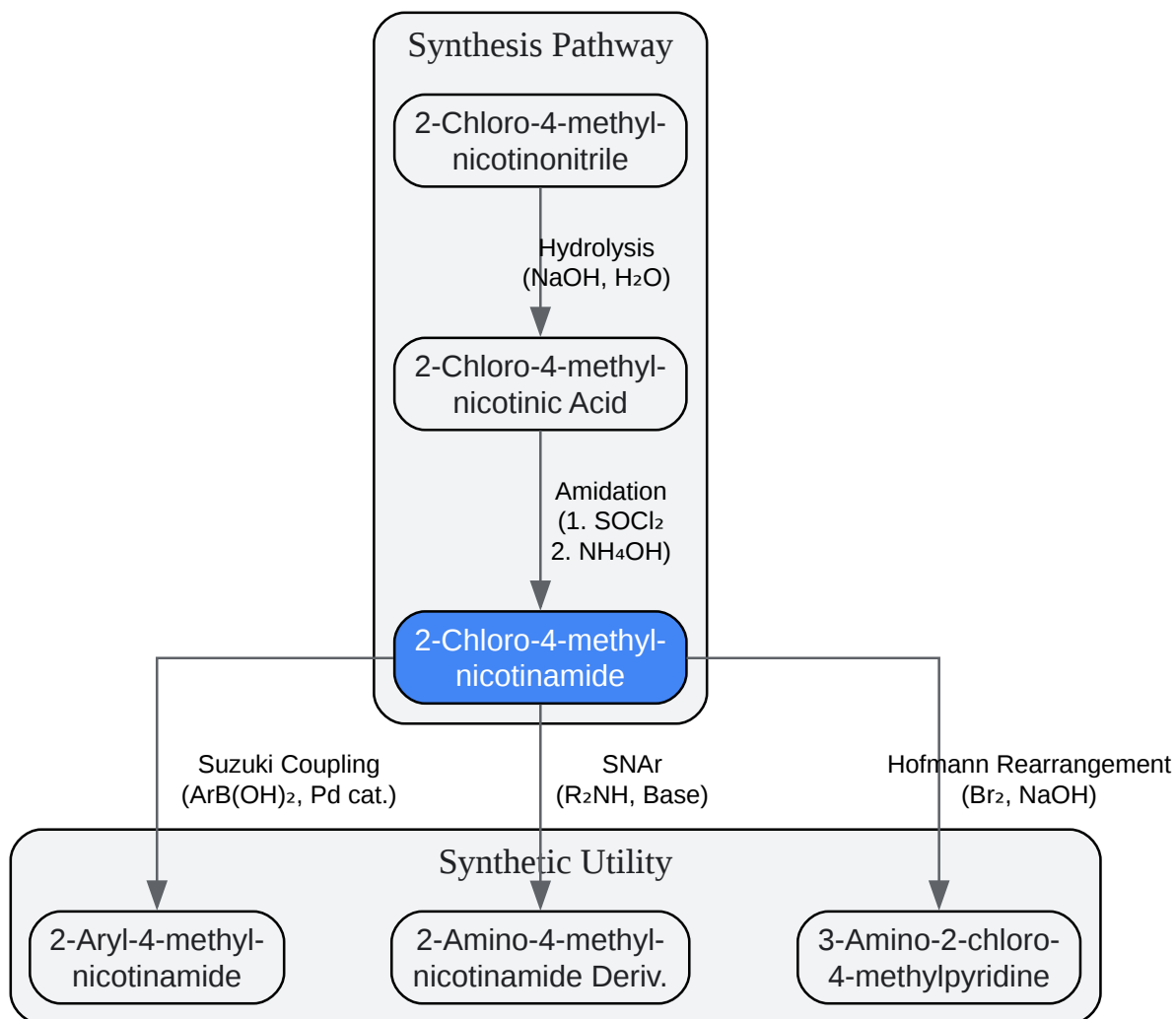
The following tables summarize quantitative data for representative reactions involving **2-Chloro-4-methylnicotinamide** and analogous substrates.

Table 1: Synthesis and Subsequent Reactions of **2-Chloro-4-methylnicotinamide**

Reaction	Substrate	Reagents	Product	Yield (%)	Reference
Hofmann Rearrangement	2-Chloro-4-methylnicotinamide	Br ₂ , NaOH, H ₂ O	3-Amino-2-chloro-4-methylpyridine	98%	[3]
Suzuki Coupling (Typical)	2-Chloropyridine derivative	Arylboronic acid, Pd ₂ (dba) ₃ , Ligand, Base	2-Arylpyridine derivative	70-90%	[2]
S _N Ar (Typical)	2-Chloroazine	Amine, Base	2-Aminoazine	Varies	[4]

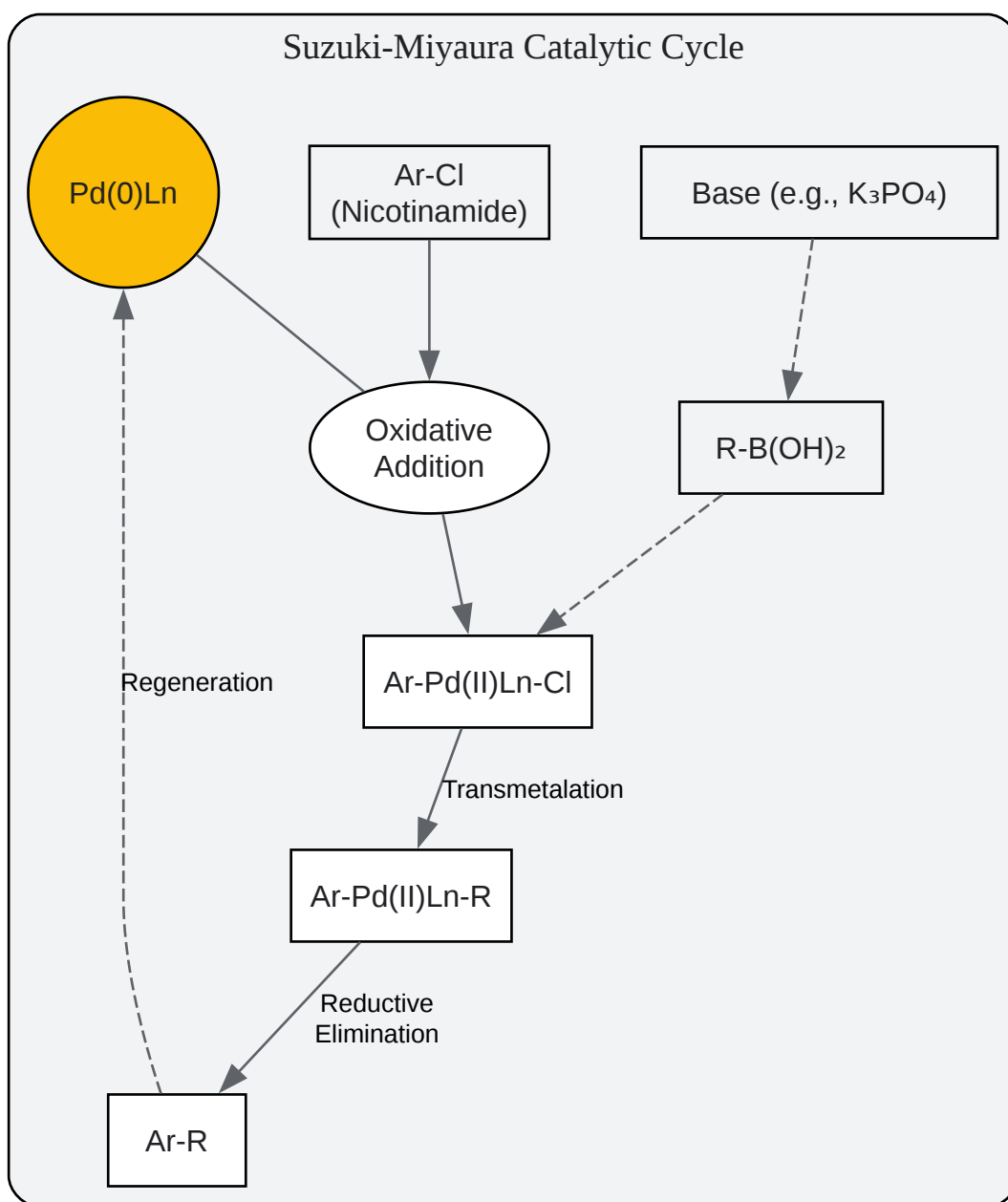
Visualizations

Experimental and Logical Workflows



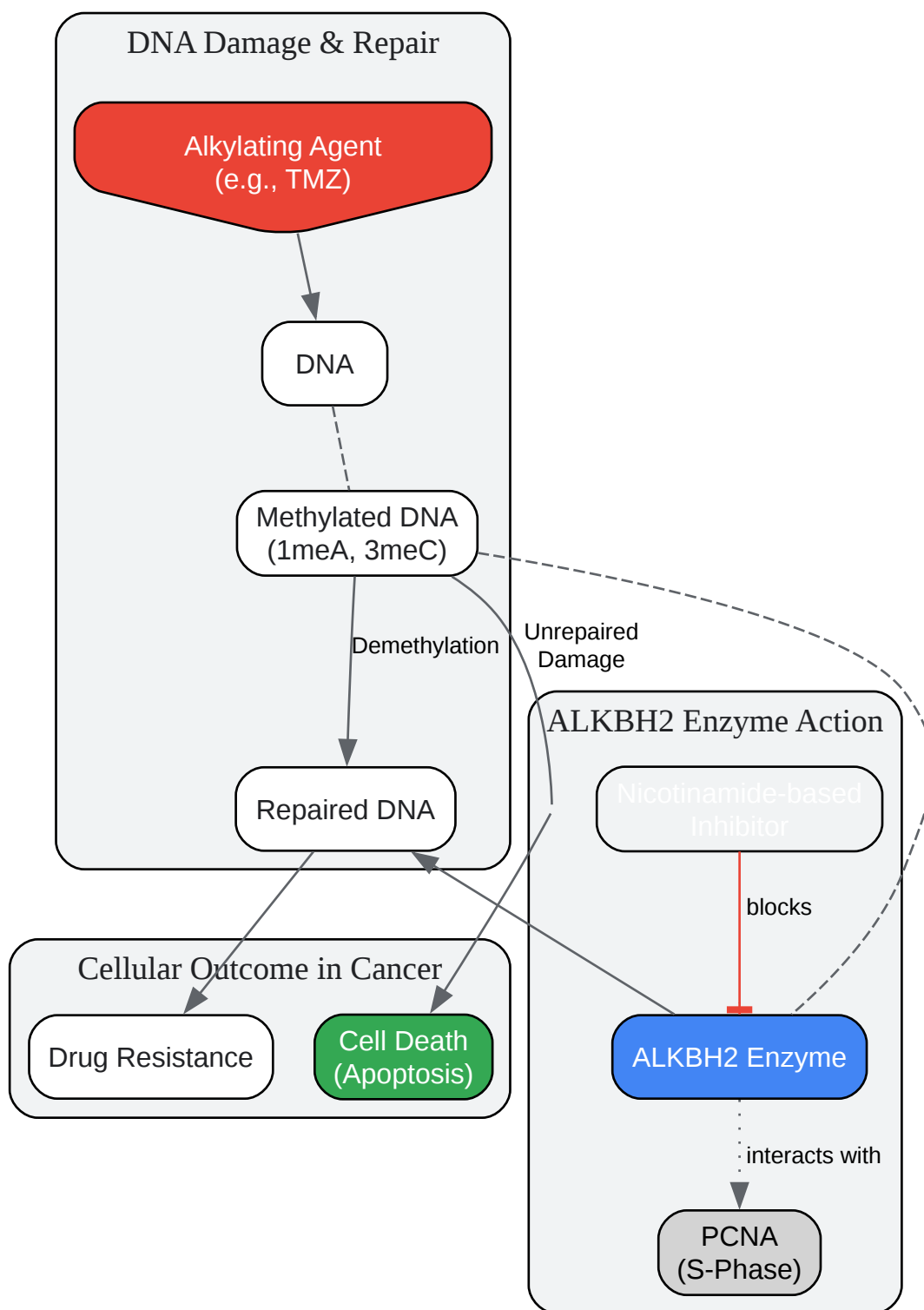
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Caption: Synthetic pathway and key transformations of **2-Chloro-4-methylnicotinamide**.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



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Caption: Role of ALKBH2 in DNA repair and its inhibition in cancer therapy.

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